BenchChemオンラインストアへようこそ!

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid

Drug Metabolism Bioanalysis Pharmacokinetics

This compound (CAS 2186700-19-4) is a complex heterocyclic molecule primarily recognized as a carboxylic acid metabolite (M5) of the first-in-class diacylglycerol acyltransferase 2 (DGAT2) inhibitor, ervogastat (PF-06865571). Its structure features a pyrimidine-5-carboxylic acid core linked to a 3-ethoxypyridin-2-yl-oxy-pyridine moiety, which is a signature scaffold of systemically acting DGAT2 inhibitors developed for non-alcoholic steatohepatitis (NASH).

Molecular Formula C17H14N4O4
Molecular Weight 338.32 g/mol
CAS No. 2186700-19-4
Cat. No. B11829142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid
CAS2186700-19-4
Molecular FormulaC17H14N4O4
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)O
InChIInChI=1S/C17H14N4O4/c1-2-24-14-4-3-5-19-16(14)25-13-6-11(7-18-10-13)15-20-8-12(9-21-15)17(22)23/h3-10H,2H2,1H3,(H,22,23)
InChIKeyXYLTUJJJRPBHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic Acid: A Key Analytical Reference Standard for DGAT2 Inhibitor Metabolism Studies


This compound (CAS 2186700-19-4) is a complex heterocyclic molecule primarily recognized as a carboxylic acid metabolite (M5) of the first-in-class diacylglycerol acyltransferase 2 (DGAT2) inhibitor, ervogastat (PF-06865571) [1]. Its structure features a pyrimidine-5-carboxylic acid core linked to a 3-ethoxypyridin-2-yl-oxy-pyridine moiety, which is a signature scaffold of systemically acting DGAT2 inhibitors developed for non-alcoholic steatohepatitis (NASH) [2]. As a defined metabolite, its principal application lies not in direct therapeutic pharmacology, but as a critical reference standard for bioanalytical quantification, pharmacokinetic profiling, and metabolite safety testing, where precise identification and differentiation from the parent drug are essential .

Why General DGAT2 Inhibitors Cannot Replace 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic Acid in Bioanalytical Contexts


Substituting this specific metabolite with the parent drug (ervogastat) or other in-class DGAT2 inhibitors will lead to catastrophic analytical failures. Its molecular identity as a carboxylic acid is a direct result of amide hydrolysis of the parent drug [1]. This structural difference translates to unique physicochemical properties and molecular weight (338.32 g/mol) , which are fundamental parameters for the specificity of LC-MS/MS multiple reaction monitoring (MRM) transitions. The use of an incorrect standard would generate inaccurate calibration curves, compromising the quantification of systemic metabolite exposure and invalidating the safety and pharmacokinetic data essential for regulatory submissions [2].

Evidence-Based Differentiation of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic Acid Against Key Comparators


Structural Confirmation as the Carboxylic Acid Hydrolysis Metabolite of Ervogastat (PF-06865571)

Unlike the parent drug ervogastat, which is a tetrahydrofuran-3-yl carboxamide, this compound is the corresponding carboxylic acid (M5), a stable end-product of amide hydrolysis [1]. This structural difference is definitively established by NMR and mass spectrometry during metabolite identification studies, confirming the compound's identity [2]. This molecular distinction is the basis for its use as a unique analyte in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Drug Metabolism Bioanalysis Pharmacokinetics

Validated Chemical Identity and Purity Profile for Metabolite Monitoring

Commercially available material is provided with a certified purity of 98% (HPLC) , which is a minimum requirement for a reference standard used in quantitative bioanalysis. This level of purity, combined with the unambiguous chemical identity, directly supports the compound's role in generating reliable calibration curves for quantitating M5 in biological matrices, a task for which a non-certified or incorrectly identified analog would be entirely unsuitable.

Metabolite Identification Chemical Purity Analytical Reference Standard

Differentiation from the Phase I Aldehyde Metabolite (M6) via Structural Stability

The discovery of ervogastat involved designing away from a reactive aldehyde metabolite (M6) that formed GSH conjugates [1]. The target compound (M5) is a chemically unreactive, stable carboxylic acid, demonstrating a successful mitigation of metabolic liability compared to the earlier azetidine-based series, which generated the electrophilic M6 and subsequent Cys-Gly-thiazolidine (M3) and Cys-thiazolidine (M5) adducts [1]. Note that the 'M5' nomenclature in the azetidine series refers to a different, reactive conjugate, highlighting the critical importance of chemical context [1].

Metabolic Stability Reactive Metabolites Lead Optimization

Primary Scientific and Industrial Applications for 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic Acid


Bioanalytical Quantification of Ervogastat Metabolism in Preclinical and Clinical Studies

This compound serves as an indispensable reference standard for the development and validation of LC-MS/MS methods designed to quantify the concentration of the M5 metabolite in plasma, urine, or hepatocyte incubations. Its use ensures the accurate measurement of the metabolic clearance pathway of ervogastat via amide hydrolysis, a critical component of pharmacokinetic/pharmacodynamic (PK/PD) modeling and human mass balance studies. [1]

Safety Assessment of Drug Metabolites (MIST Studies)

Regulatory guidelines, such as the FDA's Metabolites in Safety Testing (MIST) guidance, require the characterization and safety assessment of human drug metabolites that are present at greater than 10% of total drug-related systemic exposure. This certified compound enables the definitive identification and toxicological evaluation of the M5 metabolite in required in vitro and in vivo safety pharmacology panels. [2]

In Vitro Metabolite Profile Comparisons Across Preclinical Species

To select the most relevant toxicological species, researchers must compare the metabolic profiles of a drug candidate across species. Using this compound as a standard allows for the direct semi-quantitative comparison of the formation of the amide hydrolysis product (M5) in hepatocytes or microsomes from rats, dogs, monkeys, and humans, providing a crucial data point for justifying the choice of species for pivotal toxicology studies. [1]

Quote Request

Request a Quote for 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.